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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinic acid

Cat. No.: B1272391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Bromo-2-chloronicotinic acid (CAS No: 29241-65-4), a key intermediate in pharmaceutical

synthesis. This document presents available quantitative data for Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed

experimental protocols.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-Bromo-2-
chloronicotinic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Integration Assignment Solvent

8.66 d 2.5 1H H-6 acetone-d6

8.43 d 2.5 1H H-4 acetone-d6

Source: ChemicalBook[1]
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Table 2: ¹³C NMR Spectroscopic Data
Specific experimental ¹³C NMR data for 5-Bromo-2-chloronicotinic acid is not readily

available in the public domain at the time of this publication. Data for structurally similar

compounds can be used for predictive purposes but must be treated with caution.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Description of Absorption

3000 - 2500
O-H stretch (broad, characteristic of carboxylic

acids)

~1700 C=O stretch (carbonyl of the carboxylic acid)

1600 - 1450
C=C and C=N stretching vibrations (aromatic

ring)

~1300 C-O stretch

Below 1000
C-Cl and C-Br stretches, and aromatic C-H

bending

Note: This is a predicted IR absorption profile based on the functional groups present in the

molecule. Specific experimental data is not readily available.

Table 4: Mass Spectrometry Data
m/z Ion Method

236.2 [M+H]⁺ Electrospray Ionization (ESI)

Calculated monoisotopic mass: 234.90357 Da[2]. The measured value corresponds to the

protonated molecule, accounting for isotopic distribution.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-chloronicotinic acid in

a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆). The concentration should be

sufficient to obtain a good signal-to-noise ratio.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

Transfer the solution to a clean 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral

width appropriate for aromatic compounds.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the

spectrum to single peaks for each unique carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small amount of the solid 5-Bromo-2-chloronicotinic acid
directly onto the ATR crystal.

Data Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Record the background spectrum of the empty ATR accessory.

Record the sample spectrum. A typical acquisition would involve scanning over the mid-IR

range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed to identify characteristic absorption bands corresponding to the

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of 5-Bromo-2-chloronicotinic acid in a

suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or

acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote

protonation.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets. As the solvent evaporates, the analyte molecules become charged ions (typically

protonated, [M+H]⁺).

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Bromo-2-chloronicotinic acid.
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Caption: Logical workflow for the spectroscopic analysis of 5-Bromo-2-chloronicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-chloronicotinic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272391#5-bromo-2-chloronicotinic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1272391#5-bromo-2-chloronicotinic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1272391#5-bromo-2-chloronicotinic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1272391#5-bromo-2-chloronicotinic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1272391#5-bromo-2-chloronicotinic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1272391?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

